[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone
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Overview
Description
[3-fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone is a member of benzophenones.
Scientific Research Applications
Antitumor Activity
The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which is structurally related to [3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone, has shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor activity (Tang & Fu, 2018).
Crystallography and Molecular Analysis
Studies on compounds structurally similar to this compound have demonstrated their crystal structures, which were confirmed by techniques such as X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Antimicrobial Activity
Another study involving a similar compound, (S)-5-(Heterocycle Methylene) -3-(3-Fluoro-4-morpholin-4-yl-phenyl)-Oxazolidin-2-one derivatives, explored its structure-activity relationship in the context of antibacterial properties (Zhou Wei-cheng, 2006).
Neuropharmacology
A compound with a similar structure, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone, has been evaluated for its effects on neuropathic pain, indicating a potential application in neuropharmacology (Deseure et al., 2002).
Imaging in Parkinson's Disease
Research into compounds structurally related to this compound includes the development of PET imaging agents for Parkinson's disease, demonstrating its potential in neurological imaging and diagnostics (Wang et al., 2017).
Properties
Molecular Formula |
C18H18FNO2 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(3-fluoro-4-morpholin-4-ylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H18FNO2/c1-13-2-4-14(5-3-13)18(21)15-6-7-17(16(19)12-15)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3 |
InChI Key |
WQWFBQFTNKVUJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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